Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 932303-94-1
VCID: VC6379216
InChI: InChI=1S/C18H15ClFNO5S2/c1-3-26-18(22)16-17(15-11(20)5-4-6-14(15)27-16)28(23,24)21-12-9-10(19)7-8-13(12)25-2/h4-9,21H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C18H15ClFNO5S2
Molecular Weight: 443.89

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

CAS No.: 932303-94-1

Cat. No.: VC6379216

Molecular Formula: C18H15ClFNO5S2

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate - 932303-94-1

Specification

CAS No. 932303-94-1
Molecular Formula C18H15ClFNO5S2
Molecular Weight 443.89
IUPAC Name ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H15ClFNO5S2/c1-3-26-18(22)16-17(15-11(20)5-4-6-14(15)27-16)28(23,24)21-12-9-10(19)7-8-13(12)25-2/h4-9,21H,3H2,1-2H3
Standard InChI Key SILZXTWEMRUIKW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a benzothiophene ring system—a fused bicyclic structure combining benzene and thiophene moieties. Key substituents include:

  • A sulfamoyl group (-SO₂NH-) at position 3, linked to a 5-chloro-2-methoxyphenyl ring.

  • A fluorine atom at position 4, enhancing electronic effects and metabolic stability.

  • An ethyl ester (-COOEt) at position 2, influencing solubility and reactivity .

The three-dimensional conformation, validated by PubChem’s 3D structure model, reveals a planar benzothiophene core with the sulfamoyl and ester groups adopting orthogonal orientations relative to the ring system .

Spectroscopic and Computational Data

PropertyValueMethod/Source
Molecular FormulaC₁₈H₁₅ClFNO₅S₂PubChem CID 16832081
Molecular Weight443.9 g/molVulcanChem
SMILES NotationCCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OCPubChem
InChIKeySILZXTWEMRUIKW-UHFFFAOYSA-NPubChem

The SMILES string highlights the ethyl ester (CCOC(=O)), fluorine (F), and sulfamoyl (S(=O)(=O)N) groups, while the InChIKey provides a unique identifier for computational searches .

Synthesis and Reaction Mechanisms

Reactivity and Functionalization

The compound’s sulfamoyl group undergoes hydrolysis under acidic conditions to yield sulfonic acids, while the ethyl ester is susceptible to saponification, forming carboxylate salts. Fluorine’s electronegativity directs electrophilic attacks to the benzothiophene’s 5- and 7-positions, enabling further derivatization .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesBiological Activity
Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateMethoxy at position 2 (vs. 5-chloro-2-methoxy)Reduced antibacterial potency (MIC 16 µg/mL vs. 8 µg/mL)
Methyl 3-sulfamoylbenzothiophene-2-carboxylateMethyl ester, no fluorineLower anticancer activity (IC₅₀ 25 µM)

The 5-chloro and 4-fluoro substitutions in Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate enhance target binding and metabolic stability compared to simpler analogs .

Applications in Research and Development

Drug Discovery

  • Lead Optimization: The ethyl ester serves as a prodrug moiety, improving oral bioavailability.

  • Targeted Therapies: Fluorine’s role in PET tracer development enables imaging of sulfonamide-targeted enzymes.

Chemical Biology

  • Proteomics: Affinity chromatography probes for sulfonamide-binding proteins.

  • Enzyme Inhibition Studies: Screening for dihydrofolate reductase and carbonic anhydrase isoforms.

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